molecular formula C8H14N2O B1512057 4-ethyl-4,7-Diazaspiro[2.5]octan-5-one

4-ethyl-4,7-Diazaspiro[2.5]octan-5-one

Cat. No.: B1512057
M. Wt: 154.21 g/mol
InChI Key: OBTVAMOJCRYSOW-UHFFFAOYSA-N
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Description

4-ethyl-4,7-Diazaspiro[2.5]octan-5-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 4-Ethyl-4,7-Diazaspiro[2.5]octan-5-one

The synthesis of this compound typically involves multi-step chemical reactions that can include the formation of spirocyclic structures through various methods. A notable method involves using derivatives of 4-methoxybenzyl compounds as starting materials, which undergo substitution and reduction reactions to yield the desired diazaspiro compound .

Key Synthetic Routes:

  • Substitution Reactions: Utilizing protected amines and halogenated compounds to form the spiro structure.
  • Reduction Reactions: Employing reducing agents to convert intermediates into the final product, often requiring careful control of reaction conditions to avoid by-products.

Biological Activities

Research indicates that this compound exhibits various biological activities that could be harnessed in drug development.

Potential Therapeutic Applications:

  • Inhibition of DOCK5 Activity: Compounds related to diazaspiro structures have been shown to inhibit the activity of DOCK5, a guanine nucleotide exchange factor implicated in osteoclast function and bone resorption. This suggests a potential application in treating osteoporosis and other bone-related diseases .
  • Anti-inflammatory Properties: The diazaspiro framework has been explored for its ability to inhibit matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE), which are important targets in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of diazaspiro compounds in biological systems:

Case Study: Osteoclast Inhibition

A study demonstrated that specific diazaspiro derivatives could effectively inhibit mouse osteoclast activity by disrupting cytoskeletal organization, leading to reduced bone resorption. This was measured through pull-down assays assessing Rac activity, indicating a promising avenue for osteoporosis treatment .

Case Study: MMP Inhibition

Another research effort focused on the structural optimization of diazaspiro compounds to enhance their inhibitory effects on MMPs. The findings suggested that modifications at specific positions on the spiro structure could significantly improve bioactivity against inflammatory pathways .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activities and synthetic approaches related to this compound.

StudyCompoundActivityMethodologyNotes
This compoundOsteoclast inhibitionPull-down assaysEffective at inhibiting Rac activity
E197 derivativeMMP inhibitionStructure-activity relationship studiesOptimized for enhanced bioactivity
C21 analogAnti-inflammatoryIn vitro assaysIneffective on human osteoclasts

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-ethyl-4,7-diazaspiro[2.5]octan-5-one

InChI

InChI=1S/C8H14N2O/c1-2-10-7(11)5-9-6-8(10)3-4-8/h9H,2-6H2,1H3

InChI Key

OBTVAMOJCRYSOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CNCC12CC2

Origin of Product

United States

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